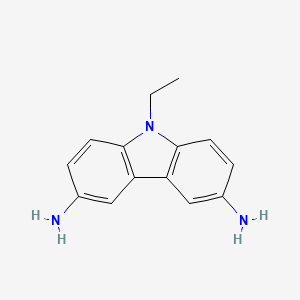

3,6-Diamino-9-ethylcarbazole

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

50717-02-7 |

|---|---|

分子式 |

C14H15N3 |

分子量 |

225.29 g/mol |

IUPAC 名称 |

9-ethylcarbazole-3,6-diamine |

InChI |

InChI=1S/C14H15N3/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2,15-16H2,1H3 |

InChI 键 |

VYQYKCAZJQOVJO-UHFFFAOYSA-N |

规范 SMILES |

CCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 3,6 Diamino 9 Ethylcarbazole and Its Precursors

Historical and Classical Synthetic Approaches to the Carbazole (B46965) Nucleus

The foundational methods for constructing the carbazole skeleton have been established for over a century and remain relevant in certain synthetic contexts. These classical name reactions provide access to the basic carbazole framework, which can then be further elaborated.

The Graebe-Ullmann synthesis , first reported in 1896, involves the diazotization of an N-arylanthranilic acid, followed by an intramolecular cyclization with the loss of nitrogen gas to form the carbazole ring. nih.govwikipedia.orgresearchgate.net This method has been historically significant for preparing a variety of carbazole derivatives. nih.govresearchgate.net

Another classical approach is the Borsche–Drechsel cyclization . wikipedia.orgdbpedia.orghandwiki.orgwikiwand.com This reaction involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles. wikipedia.orgdbpedia.orgwikiwand.com Subsequent dehydrogenation then yields the aromatic carbazole core. nih.govdrugfuture.com This method is a two-step process where phenylhydrazine (B124118) is first condensed with cyclohexanone to form the corresponding hydrazone, which then undergoes cyclization. nih.gov

The Bucherer carbazole synthesis utilizes the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite to generate the carbazole skeleton. nih.govwikipedia.orghandwiki.org This method is particularly useful for the synthesis of benzo-fused carbazoles. nih.gov

Modern Catalytic and Regioselective Synthesis of Carbazole Derivatives

While classical methods are valuable, modern organic synthesis has heavily invested in the development of more efficient, selective, and versatile catalytic strategies for constructing and functionalizing the carbazole nucleus. organic-chemistry.orgnih.gov These methods often offer milder reaction conditions, broader substrate scope, and greater control over the final product's substitution pattern. organic-chemistry.orgnih.gov

Transition metal catalysis, particularly with palladium and copper, has revolutionized carbazole synthesis. oup.comnih.govnih.gov These methods typically involve the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds to construct the heterocyclic ring.

Palladium-catalyzed reactions are prominent and versatile. nih.govacs.org One common strategy is the intramolecular C-H arylation of N-phenyl-2-haloaniline derivatives. acs.org A palladium catalyst facilitates the coupling between an aniline (B41778) and a dihaloarene, followed by an intramolecular direct arylation to form the carbazole. organic-chemistry.org This can be performed in a one-pot fashion, enhancing the atom economy of the process. acs.org Palladium-catalyzed methods are compatible with a wide array of functional groups. nih.gov

Copper-catalyzed reactions also provide an effective route to carbazoles. nih.govorganic-chemistry.orgacs.orgthieme-connect.com For instance, the double N-arylation of primary amines with 2,2'-dibromobiphenyl (B83442) using a copper catalyst can efficiently produce a range of carbazole derivatives. organic-chemistry.orgthieme-connect.com These reactions are often robust and can tolerate various amine substrates, including both aromatic and aliphatic ones. organic-chemistry.org

Direct C-H activation and annulation strategies represent a highly efficient and atom-economical approach to building the carbazole framework. rsc.orgnih.govresearchgate.net These methods avoid the need for pre-functionalized starting materials, such as halides or organometallic reagents.

Palladium-catalyzed C-H activation can be used to form carbazoles from diarylamines through an intramolecular oxidative coupling. nih.govrsc.org The reaction involves the selective functionalization of an arene C-H bond and the formation of a new C-N bond. nih.gov Lewis acids can also mediate cascade annulation reactions to construct functionalized carbazoles. rsc.orgnih.gov These reactions can proceed through various pathways, including Friedel-Crafts arylation, electrocyclization, and intramolecular cyclization. rsc.orgnih.gov

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like carbazoles from simple starting materials in a single step. beilstein-journals.orgacs.orgorganic-chemistry.org A metal-free, three-component annulation reaction of indoles, ketones, and nitroolefins promoted by ammonium (B1175870) iodide can produce a diverse range of carbazoles with high regioselectivity. organic-chemistry.org

Cascade or domino reactions, where multiple bond-forming events occur sequentially in a one-pot process, are also highly effective for synthesizing carbazoles. rsc.orgnih.gov Lewis acid-catalyzed cascade reactions can involve steps such as Friedel-Crafts-type allenylation, a 1,5-hydride shift, 6π-electrocyclization, and rearrangement to build the carbazole skeleton. rsc.org

Precursor Synthesis and Functional Group Transformations Towards 3,6-Diamino-9-ethylcarbazole

The synthesis of this compound typically begins with the parent 9-ethylcarbazole (B1664220), which is then subjected to functional group interconversions to introduce the amino groups at the 3 and 6 positions.

A common and well-established method for introducing amino groups onto an aromatic ring is through the nitration of the aromatic core followed by the reduction of the resulting nitro groups.

The direct nitration of 9-ethylcarbazole is a key step. The reaction conditions for nitration can be controlled to favor the formation of the 3,6-dinitro derivative. For example, the nitration of 3-nitro-N-ethylcarbazole can be carried out using nitric acid in the presence of sodium nitrite (B80452) to yield 3,6-dinitro-N-ethylcarbazole. google.com

Following the successful dinitration, the subsequent reduction of the nitro groups to amino groups is required. This reduction can be achieved using various reducing agents. A common method is catalytic hydrogenation, for example, using Raney nickel as the catalyst. epo.org Another approach involves the use of sodium hydrosulfide (B80085) for the reduction. google.comepo.org The successful reduction of 3,6-dinitro-9-ethylcarbazole yields the target compound, this compound.

N-Alkylation and N-Functionalization Methodologies on the Carbazole Ring

The introduction of an ethyl group at the 9-position of the carbazole ring is a critical first step in the synthesis of the target compound. This N-alkylation enhances solubility and modifies the electronic properties of the carbazole system. mdpi.com Several methods have been developed for this transformation, offering flexibility in terms of reagents and reaction conditions.

A prevalent and efficient method involves the reaction of a carbazole substrate with an ethylating agent in the presence of a base. For instance, 3,6-dibromocarbazole (B31536) can be effectively N-alkylated using diethyl sulfate (B86663) in acetone (B3395972) with sodium hydroxide (B78521) as the base, yielding 3,6-dibromo-9-ethylcarbazole (B1268581) in high yield. orgsyn.org Alternatively, ethyl halides such as ethyl bromide or 1,2-dibromoethane (B42909) can be employed, often under phase-transfer catalysis conditions using catalysts like tetrabutylammonium (B224687) bromide (TBAB) in a suitable solvent system.

More advanced catalytic systems have also been explored. Scandium(III) triflate has been shown to catalyze the N-alkylation of carbazoles with alcohols, representing a greener alternative to traditional alkyl halides. Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient technique for the N-alkylation of carbazole and other azaheterocycles using alkyl halides, significantly reducing reaction times. nih.gov

| Carbazole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| 3,6-Dibromocarbazole | Diethyl sulfate | NaOH | Acetone | High yield (81%) for N-alkylation of the pre-halogenated carbazole. | orgsyn.org |

| Carbazole | Ethyl Bromide | Base | Not specified | Common method for introducing the ethyl group. | smolecule.com |

| Carbazole | Alkyl Halides | Potassium Carbonate | Dry Media (Microwave) | Fast reaction times and high yields under microwave irradiation. | nih.gov |

| Carbazole | Benzylic Alcohols | Sc(OTf)₃ | Not specified | Catalytic, atom-economical approach using alcohols as alkylating agents. |

Halogenation and Subsequent Cross-Coupling Reactions for 3,6-Substitution

With the 9-ethylcarbazole precursor in hand, the next stage involves the introduction of functional groups at the 3 and 6 positions. The positions are highly susceptible to electrophilic substitution.

Halogenation: A direct and effective method for functionalizing the 3 and 6 positions is through electrophilic halogenation. The bromination of 9-ethylcarbazole is readily achieved using elemental bromine in a solvent like acetic acid at room temperature. vanderbilt.edu This reaction proceeds with high regioselectivity to yield 3,6-dibromo-9-ethylcarbazole, a key intermediate for subsequent cross-coupling reactions. orgsyn.orgvanderbilt.edu An alternative brominating agent is N-bromosuccinimide (NBS), which is also widely used for the selective bromination of carbazoles at the 3 and 6 positions. semanticscholar.orgchemicalbook.com

| Substrate | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 9-Ethylcarbazole | Bromine (Br₂) | Acetic Acid | 3,6-Dibromo-9-ethylcarbazole | 70% | vanderbilt.edu |

| 9H-Carbazole | N-Bromosuccinimide (NBS) | N,N-dimethyl-formamide (DMF) | 3,6-Dibromocarbazole | Not specified | semanticscholar.org |

Cross-Coupling Reactions for C-N Bond Formation: The resulting 3,6-dihalo-9-ethylcarbazole is an ideal substrate for transition metal-catalyzed cross-coupling reactions to install the amino functionalities. The formation of carbon-nitrogen bonds via these methods is a cornerstone of modern organic synthesis. semanticscholar.orgencyclopedia.pub

Two of the most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for coupling aryl halides with amines. semanticscholar.orgencyclopedia.pub In the synthesis of this compound, 3,6-dibromo-9-ethylcarbazole would be reacted with an ammonia (B1221849) equivalent in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., XPhos). rsc.orgrsc.org This approach is known for its high efficiency and broad functional group tolerance. rsc.orgnih.gov

Ullmann Condensation: A classical method that uses a copper catalyst to couple aryl halides with amines, alcohols, or thiols. nih.govwikipedia.org The reaction of 3,6-dibromo-9-ethylcarbazole with an amine source, catalyzed by a copper(I) salt (e.g., CuI) often in the presence of a ligand, can yield the desired 3,6-diamino product. mdpi.comnih.gov While traditional Ullmann conditions often require harsh temperatures, modern protocols with specific ligands allow the reaction to proceed under milder conditions. wikipedia.orgresearchgate.net For example, the synthesis of 3,6-bis(N-dimethylamino)-9-ethylcarbazole, a related derivative, involves the reaction of 3,6-dibromo-9-ethylcarbazole with dimethylamine, showcasing a successful C-N coupling at these positions.

These cross-coupling strategies provide a direct route from halogenated carbazoles to the corresponding amino-substituted derivatives, offering a powerful alternative to the more common synthetic route involving nitration and subsequent reduction. smolecule.comencyclopedia.pub

Chemical Reactivity and Derivatization of 3,6 Diamino 9 Ethylcarbazole

Reactivity of the Amino Groups at Positions 3 and 6

The primary amino groups are the most reactive sites on the 3,6-diamino-9-ethylcarbazole molecule. Their nucleophilicity allows for facile reactions with a variety of electrophiles, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. This reactivity is the foundation for creating a diverse library of carbazole-based compounds with tailored properties.

The condensation reaction between the primary amino groups of this compound and carbonyl compounds, such as aldehydes and ketones, readily forms Schiff bases (or imines). This reaction is a cornerstone of imine chemistry and provides a straightforward method for extending the carbazole (B46965) scaffold.

Research has demonstrated the synthesis of 3,6-bis-(arylmethyl)amino-9-ethyl-carbazole compounds through the condensation of this compound with various aromatic aldehydes. nih.gov The resulting Schiff bases can be subsequently reduced, typically using a reducing agent like sodium borohydride, to yield the more stable secondary amine derivatives. nih.gov This two-step process allows for the introduction of a wide range of substituted aryl groups onto the carbazole nitrogen atoms. A patent has also described the synthesis of Schiff base fluorescent probes from DAEC. google.com

Table 1: Examples of Schiff Base Formation with this compound This table is generated based on described chemical reactions and may not represent exhaustive experimental data.

| Reactant 1 | Reactant 2 (Aldehyde) | Product (Schiff Base) | Reference |

|---|---|---|---|

| This compound | Aromatic Aldehyde | 3,6-Bis((arylmethylidene)amino)-9-ethyl-9H-carbazole | nih.gov |

Acylation, Alkylation, and Urea (B33335) Derivatizations

The nucleophilic amino groups of this compound are highly susceptible to acylation, alkylation, and reactions with isocyanates or isothiocyanates to form urea and thiourea (B124793) derivatives, respectively. These reactions are fundamental for modifying the electronic properties and structural complexity of the carbazole core.

Acylation: Acylation is typically achieved by reacting DAEC with acylating agents like acid chlorides or anhydrides. For instance, the reaction of the related 3-amino-9-ethylcarbazole (B89807) with chloroacetyl chloride produces an N-acylated intermediate, which can be further functionalized. tubitak.gov.tr This reaction can be extended to DAEC to yield di-acylated products. Similarly, reaction with ethyl succinoyl chloride followed by intramolecular cyclization has been used to build larger ring systems onto the carbazole framework. tubitak.gov.trsci-hub.se

Alkylation: While direct N-alkylation of the amino groups can be challenging to control, specific methods have been developed. For example, the synthesis of 3,6-Bis(N-dimethylamino)-9-ethylcarbazole involves the reaction of 3,6-dibromo-9-ethylcarbazole (B1268581) with dimethylamine, which showcases an indirect route to alkylated amino groups.

Urea and Thiourea Derivatizations: The reaction of primary amines with isocyanates and isothiocyanates is a high-yielding and reliable method for synthesizing urea and thiourea derivatives. researchgate.netnih.govtubitak.gov.trmdpi.com This reaction has been applied to various amino compounds, and the general principle is directly applicable to DAEC to form bis-urea or bis-thiourea structures. researchgate.netbiointerfaceresearch.com These derivatives are of significant interest due to their hydrogen-bonding capabilities and have been explored in medicinal chemistry and material science. nih.govbiointerfaceresearch.com For example, the reaction of an aminocarbazole with 2-isocyanatoethyl methacrylate (B99206) has been reported to form a fluorescent monomer, a reaction that could be applied to both amino groups of DAEC. researchgate.net

Table 2: Derivatization Reactions of the Amino Groups of DAEC This table is generated based on analogous reactions with aminocarbazoles and general synthetic methods.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | Bis(2-chloro-N-(9-ethyl-9H-carbazolyl)acetamide) | tubitak.gov.tr |

| Carbamate Formation | Di-tert-butyl dicarbonate | Bis(tert-butyl (9-ethyl-9H-carbazolyl)carbamate) | tubitak.gov.tr |

| Urea Formation | Phenyl isocyanate | Bis(N-(9-ethyl-9H-carbazolyl)urea) | researchgate.nettubitak.gov.tr |

Cyclization Reactions Leading to Annulated Carbazole Systems

The reactivity of the amino groups, in concert with the adjacent aromatic carbon atoms (C2, C4, C5, and C7), allows for the construction of annulated carbazole systems where new rings are fused onto the parent scaffold. These cyclization reactions significantly increase the structural rigidity and modify the electronic properties of the molecule.

One established strategy involves the acylation of an aminocarbazole followed by an intramolecular Friedel-Crafts reaction. For example, the acylation of 3-amino-9-ethylcarbazole with ethyl succinoyl chloride, followed by treatment with polyphosphoric acid, leads to the formation of a seven-membered ring, resulting in a 7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-dione. tubitak.gov.trsci-hub.se Applying this strategy to DAEC could potentially lead to the formation of bis-annulated systems.

Another approach involves multi-component reactions. The Povarov reaction, a [4+2] cycloaddition, has been used with 3-aminocarbazoles and dienophiles like ethyl vinyl ether to synthesize pyrido[2,3-c]carbazoles. arkat-usa.org This methodology could be adapted for DAEC to create bis-pyridocarbazole structures. Furthermore, the synthesis of pyrrolo[1',2':1,2]pyrazino[6,5-c]carbazole derivatives has been achieved starting from a 3-amino-4,6-dinitro-9-ethylcarbazole precursor. jst.go.jp This process involves the reduction of the nitro groups to diamines, followed by intramolecular cyclization, highlighting a pathway from a DAEC-like intermediate to a complex, fused heterocyclic system. jst.go.jp

Construction of Novel Heterocyclic Motifs on the Carbazole Scaffold

Beyond simple annulation, this compound serves as a platform for constructing novel, non-fused heterocyclic motifs attached to the carbazole core. These reactions often leverage the diamino functionality to build heterocycles in a single synthetic operation.

A notable example is the synthesis of imidazole-annulated carbazoles. Researchers have reported the synthesis of 3,3'-(1,1'-(9-(2-ethylhexyl)-9H-carbazole-3,6-diyl)bis(4,5-diphenyl-1H-imidazole-2,1-diyl))bis(9-ethyl-9H-carbazole). nih.gov This complex molecule was synthesized in a one-pot reaction from 3,6-diamino-9-(2-ethylhexyl)-9H-carbazole, benzil, 9-ethyl-9H-carbazole-3-carbaldehyde, and ammonium (B1175870) acetate (B1210297). nih.gov This demonstrates the utility of DAEC in multi-component reactions to build elaborate structures.

Similarly, the amino groups can be transformed to participate in the construction of other heterocyclic rings. For instance, while starting from 3-acetyl-9-ethyl carbazole, pyrimidine (B1678525) rings have been constructed on the carbazole scaffold. researchgate.net The chalcone (B49325) intermediates in this synthesis could potentially be derived from DAEC, opening a pathway to 3,6-bis(pyrimidinyl)-9-ethylcarbazole derivatives. Other work has shown the synthesis of benzofuran-tethered triazolylcarbazoles starting from 9-ethyl carbazole-3-amine, a strategy that could be applied to DAEC to create bifunctional molecules. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (DAEC) |

| Sodium borohydride |

| 3,6-bis-(arylmethyl)amino-9-ethyl-carbazole |

| 3,6-Bis((arylmethylidene)amino)-9-ethyl-9H-carbazole |

| Salicylaldehyde |

| 2,2'-(((9-Ethyl-9H-carbazole-3,6-diyl)bis(azanylylidene))bis(methanylylidene))diphenol |

| 3-Amino-9-ethylcarbazole |

| Chloroacetyl chloride |

| Ethyl succinoyl chloride |

| Polyphosphoric acid |

| 3,6-Bis(N-dimethylamino)-9-ethylcarbazole |

| 3,6-Dibromo-9-ethylcarbazole |

| Dimethylamine |

| Isocyanate |

| Isothiocyanate |

| Phenyl isocyanate |

| Phenyl isothiocyanate |

| 2-Isocyanatoethyl methacrylate |

| Di-tert-butyl dicarbonate |

| Bis(2-chloro-N-(9-ethyl-9H-carbazolyl)acetamide) |

| Bis(tert-butyl (9-ethyl-9H-carbazolyl)carbamate) |

| Bis(N-(9-ethyl-9H-carbazolyl)urea) |

| Bis(N-(9-ethyl-9H-carbazolyl)thiourea) |

| 7-Ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-dione |

| Ethyl vinyl ether |

| Pyrido[2,3-c]carbazoles |

| 3-Amino-4,6-dinitro-9-ethylcarbazole |

| Pyrrolo[1',2':1,2]pyrazino[6,5-c]carbazole |

| 3,3'-(1,1'-(9-(2-Ethylhexyl)-9H-carbazole-3,6-diyl)bis(4,5-diphenyl-1H-imidazole-2,1-diyl))bis(9-ethyl-9H-carbazole) |

| 3,6-Diamino-9-(2-ethylhexyl)-9H-carbazole |

| Benzil |

| 9-Ethyl-9H-carbazole-3-carbaldehyde |

| Ammonium acetate |

| 3-Acetyl-9-ethyl carbazole |

| Benzofuran |

Advanced Characterization Techniques in the Academic Study of 3,6 Diamino 9 Ethylcarbazole and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone in the study of 3,6-Diamino-9-ethylcarbazole, providing detailed insights into its molecular architecture and properties through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the study of carbazole (B46965) derivatives, NMR is crucial for confirming successful synthesis and for structural assignments. For instance, in the synthesis of N,N',N''-tris(9-ethyl-9H-carbazol-3-yl)-1,3,5-triazine-2,4,6-triamine, which uses an amino-ethylcarbazole precursor, NMR is used to verify the final structure. mdpi.com Dynamic NMR spectroscopy, combined with computational methods, has been employed to study the structure and conformational changes in such derivatives, revealing the presence of different conformers in solution and measuring the rotational energy barriers. mdpi.com

Table 1: Representative ¹H NMR Chemical Shift Assignments for 3-Amino-9-ethylcarbazole (B89807) Data sourced from publicly available spectral databases for C₁₄H₁₄N₂ in CDCl₃. chemicalbook.com

| Assignment | Structure Moiety | Chemical Shift (ppm) |

| Aromatic Protons | Carbazole Ring | 6.86 - 7.95 |

| Ethyl Protons (CH₂) | N-CH₂CH₃ | 4.23 |

| Amine Protons | -NH₂ | 3.40 |

| Ethyl Protons (CH₃) | N-CH₂CH₃ | 1.34 |

Similarly, ¹³C NMR provides data for the carbon skeleton. For the derivative 3,6-Bis(N-dimethylamino)-9-ethylcarbazole, spectral data is available, allowing for the assignment of each carbon atom within the molecule. nih.gov

Vibrational Spectroscopy (IR, FTIR) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, FTIR spectra would be expected to show characteristic absorption bands confirming its key structural features. These characterizations are routinely used to verify the synthesis of monomers and polymers derived from them. researchgate.net For example, the synthesis of a novel diamine monomer showed characteristic absorption bands for primary amine groups (N-H, C-N) appearing after a hydrogenation reaction. nih.gov

Table 2: Expected FTIR Absorption Bands for this compound Based on typical functional group frequencies and data from related compounds. nih.govnih.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1600 - 1630 |

| N-H Bend | Primary Amine (-NH₂) | 1550 - 1650 |

| C-N Stretch | Aryl Amine | 1250 - 1360 |

In studies of related N-ethylcarbazole (N-EC), FTIR spectroscopy has been used to identify strong IR signatures, which are then used to assign features in time-resolved vibrational absorption spectroscopy measurements. nih.gov This demonstrates how FTIR provides foundational data for more advanced dynamic studies. The characterization of materials used in sensor development, such as molecularly imprinted polymers (MIPs), also relies on FTIR to confirm their composition. mdpi.com

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Investigations

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For conjugated aromatic systems like this compound, UV-Vis spectra are dominated by π → π* transitions. The positions (λmax) and intensities of the absorption bands are sensitive to the extent of conjugation and the nature of substituents.

Studies on the precursor N-ethylcarbazole (N-EC) show characteristic absorption bands around 332 nm and 346 nm, which are assigned to the S₁ ← S₀ (π* ← π) electronic transition, while absorption to the S₂ state begins below 300 nm. nih.gov The introduction of two amino groups at the 3 and 6 positions in this compound is expected to cause a significant redshift (a shift to longer wavelengths) in the absorption spectrum due to the electron-donating nature of the amino groups, which extends the π-conjugation of the carbazole system. researchgate.net This effect is a key principle in the design of organic electronic materials. researchgate.net

UV-Vis spectroscopy is also used to study the formation of charge-transfer complexes. When N-EC is combined with an electron acceptor, new, weak absorption bands can appear at longer wavelengths, indicating ground-state complexation. nih.gov

Table 3: Representative UV-Vis Absorption Data for Carbazole Derivatives

| Compound | Solvent | λmax (nm) | Transition Assignment | Reference |

| N-Ethylcarbazole (N-EC) | Dichloromethane | 346, 332 | S₁ ← S₀ (π* ← π) | nih.gov |

| Carbazole-Thiophene Oligomers | Various | 290 - 450+ | π → π* | researchgate.net |

The electronic properties, including HOMO and LUMO energy levels, can be estimated from a combination of UV-Vis absorption data and electrochemical measurements. bohrium.com

Fluorescence Spectroscopy for Photophysical Mechanism Elucidation, Quenching Studies, and Turn-On/Off Response Analysis

Fluorescence spectroscopy is a highly sensitive technique that investigates the light emitted by a substance after it has absorbed light. Carbazole derivatives are known for their fluorescent properties and are widely studied for applications as fluorescent probes and in organic light-emitting diodes (OLEDs). smolecule.com

The introduction of amino groups at the 3,6-positions enhances the electron-donating character of the carbazole core, making it a promising building block for fluorescent sensors. The photophysical processes can be complex, sometimes involving intramolecular charge transfer (ICT), where upon excitation, an electron moves from the donor part (diaminocarbazole) to an acceptor part of the molecule. nih.gov

A key application is in the development of chemosensors. For example, a carbazole-based Schiff base derivative was designed as a highly selective "turn-on" fluorescent sensor for Cr(III) ions. researchgate.net In its free state, the probe is non-fluorescent, but upon binding to Cr(III), a chelation-enhanced fluorescence (CHEF) effect occurs, causing a significant increase in fluorescence intensity. researchgate.net Conversely, fluorescence quenching (turn-off) is observed when a fluorescent carbazole derivative interacts with a species that can accept the excitation energy or an electron, a mechanism used for detecting dopamine. csic.es

The development of ultrasensitive sensors using poly(this compound) for detecting analytes like 17-β-estradiol at attomolar concentrations highlights the advanced applications derived from the compound's inherent properties, even if the detection mechanism in that specific case was impedimetric rather than fluorescent. csic.es

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its elemental composition, and provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₅N₃), the expected monoisotopic mass is approximately 225.1266 Da. uni.lu High-resolution mass spectrometry would be able to confirm this mass with high precision. MS analysis can also identify different ionized forms of the molecule, known as adducts.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts Data predicted using computational tools. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₄H₁₆N₃]⁺ | 226.1339 |

| [M+Na]⁺ | [C₁₄H₁₅N₃Na]⁺ | 248.1158 |

| [M-H]⁻ | [C₁₄H₁₄N₃]⁻ | 224.1193 |

Analysis of the fragmentation pattern provides further structural proof. For the related compound 3-Amino-9-ethylcarbazole, the mass spectrum shows a prominent molecular ion peak (the peak corresponding to the intact molecule's ion) and several fragment ions resulting from the loss of parts of the ethyl group or other cleavages, which helps to piece together the molecular structure. chemicalbook.com MS is also a critical tool in metabolomics for identifying derivatives of compounds like 3-amino-9-ethylcarbazole used as labeling reagents to enhance the detection of other molecules. mdpi.comresearchgate.net

Electrochemical Characterization Protocols

Electrochemical techniques are vital for studying the redox properties of this compound and, more importantly, the polymers derived from it. These methods are central to the development of electrochemical sensors and understanding the material's suitability for electronic applications. The primary techniques used are Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

Cyclic Voltammetry (CV) is used to probe the oxidation and reduction processes of a molecule. For this compound, CV is particularly important for studying its electropolymerization onto an electrode surface. mdpi.comdphen1.com By repeatedly cycling the potential, a conductive polymer film, poly(this compound), can be grown. The voltammograms recorded during this process provide information about the oxidation potential of the monomer and the growth of the polymer film. Once the polymer film is formed, CV is used to characterize its redox activity and stability. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to probe the interfacial properties of the modified electrode. mdpi.com EIS measures the impedance of the system over a range of frequencies, and the data is often presented as a Nyquist plot. mdpi.com These plots can reveal information about the electron transfer resistance at the electrode surface. In sensor applications, the binding of a target analyte to a molecularly imprinted polymer (MIP) made from this compound causes a change in the interfacial impedance, which can be measured by EIS. researchgate.net This change is the basis for highly sensitive detection platforms for molecules like 17-β-estradiol. mdpi.comcsic.es

Table 5: Applications of Electrochemical Techniques for Poly(this compound)

| Technique | Purpose | Key Findings | Reference(s) |

| Cyclic Voltammetry (CV) | Electropolymerization of the monomer; Characterization of the polymer's redox behavior. | Successful formation of a stable, electroactive polymer film on the electrode surface. | mdpi.com, dphen1.com |

| Electrochemical Impedance Spectroscopy (EIS) | Characterization of the electrode-solution interface; Detection of analyte binding. | Changes in electron transfer resistance upon analyte binding form the basis of sensor signal. | mdpi.com, nih.gov |

These electrochemical protocols are fundamental in tailoring and evaluating the performance of sensors based on this compound, demonstrating its utility as a functional monomer for advanced materials. dphen1.com

Structural Elucidation Techniques

Determining the molecular structure and solid-state morphology is crucial for establishing structure-property relationships in materials derived from this compound.

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that can be grown as single crystals, this technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of 9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole, a derivative, was determined using this method, revealing the dihedral angles between the imidazole (B134444) rings and the carbazole plane and identifying the weak intermolecular interactions that stabilize the crystal packing. nih.gov Similarly, X-ray diffraction analysis has been used to characterize the charge-transfer complexes formed between the parent compound 3,6-diamino-9H-carbazole and electron acceptors, confirming strong electronic interactions even in the solid state. niscpr.res.in While obtaining single crystals of the polymer is not feasible, crystallographic data from the monomer and its derivatives provide essential insights into the molecular geometry that influences the final polymer's properties. tubitak.gov.tr

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface morphology and topography of polymer films and nanostructures fabricated from this compound. d-nb.inforsc.org SEM provides high-resolution images that reveal details about the film's uniformity, porosity, and texture, which are critical factors influencing the performance of devices like sensors and electrochromic windows.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Poly(this compound) | - |

| 17-β-estradiol | - |

| Bisphenol A | BPA |

| 3,6-bis(3,4-ethylenedioxythiophenyl)-9-ethylcarbazole | Ed-ECz-Ed |

| 9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole | - |

| 3,6-diamino-9H-carbazole | DAC |

| 3,6-dinitro-9H-carbazole | DNC |

| 3-Amino-9-ethylcarbazole | - |

Theoretical and Computational Investigations of 3,6 Diamino 9 Ethylcarbazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics of 3,6-Diamino-9-ethylcarbazole. These calculations provide a foundational understanding of the molecule's behavior in various chemical and electronic contexts.

DFT calculations have been successfully used to investigate the ground-state energy landscapes of related carbazole (B46965) derivatives. mdpi.com For instance, the B3LYP hybrid functional is a commonly used method for such calculations. mdpi.com The choice of functional and basis set, such as B3LYP/6-31G(d), is crucial for obtaining accurate results for molecular geometries and electronic properties. researchgate.net Computational studies on similar carbazole-based systems have also employed methods like CAM-B3LYP with a 6-31G+* basis set to analyze ground state geometries and excited state energies. conicet.gov.ar

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key parameter in assessing the potential of a material for optoelectronic applications. nankai.edu.cn

For carbazole derivatives, the HOMO is often localized on the electron-donating carbazole moiety, while the LUMO distribution depends on the acceptor groups. nankai.edu.cn Arylation at the 9-position of the carbazole can lower the HOMO energy level, which in turn influences the band gap. nankai.edu.cn In donor-acceptor type molecules, increasing the donor capacity can lead to a destabilization of the HOMO and stabilization of the LUMO, resulting in a red shift in absorption spectra. researchgate.net Theoretical calculations, such as those at the B3LYP/6-31G(d)//AM1/AM1 level, can be used to visualize the HOMO and LUMO distributions. nankai.edu.cn

The following table presents a hypothetical representation of HOMO, LUMO, and energy gap values for this compound based on typical computational results for similar molecules.

| Computational Parameter | Energy (eV) |

| HOMO Energy | -5.20 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 3.40 |

This table is for illustrative purposes and the values are not from direct experimental or computational results for this compound.

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST), is a crucial parameter, particularly for applications in organic light-emitting diodes (OLEDs). A small ΔEST facilitates efficient intersystem crossing, which is important for processes like thermally activated delayed fluorescence (TADF). researchgate.netrsc.org

The ΔEST can be influenced by the molecular geometry and the spatial overlap between the HOMO and LUMO. sci-hub.se For carbazole-containing molecules, the triplet energy is often high. For example, N-phenyl-carbazole derivatives have been shown to possess high triplet energies, on the order of 2.76 eV. researchgate.net In some carbazole-based host materials, high triplet energies of around 3.0-3.1 eV have been reported. acs.org The formation of excimers, both singlet and triplet, can occur in carbazole systems, and the singlet-triplet energy gap can decrease with effective electron delocalization between carbazole moieties. nih.gov

Below is an illustrative table of singlet and triplet energy levels and the resulting energy gap for this compound, based on general findings for related compounds.

| Energy State | Energy (eV) |

| S1 Energy | 3.10 |

| T1 Energy | 2.80 |

| ΔEST (S1-T1) | 0.30 |

This table is for illustrative purposes and the values are not from direct experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational changes and dynamic behavior of molecules. nih.gov These simulations provide insights into how molecules like this compound behave over time, revealing information about their flexibility and interactions with other molecules. nih.gov

MD simulations can be used to explore the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them. whiterose.ac.uk For example, in studies of intrinsically disordered proteins, MD simulations have been used to characterize the conformational ensembles and the propensity to form specific secondary structures. plos.org The analysis of trajectories from MD simulations can reveal key conformational changes and intermolecular interactions, such as hydrogen bonding. frontiersin.org This type of analysis is crucial for understanding how this compound might pack in a solid state or interact with other molecules in a blend, which is vital for its application in materials science.

Prediction and Analysis of Structure-Property Relationships

Understanding the relationship between the molecular structure of this compound and its properties is essential for designing new materials with tailored functionalities. Computational studies play a key role in elucidating these structure-property relationships.

The electronic and optical properties of carbazole derivatives are strongly influenced by their molecular structure. For instance, the introduction of different substituent groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the material's color and electronic characteristics. dp.tech The inherent electron-donating nature of the nitrogen atom within the conjugated aromatic rings contributes to its photoconductive properties and its ability to form charge-transfer complexes. researchgate.net The amino groups at the 3 and 6 positions further enhance its electron-donating character and provide sites for hydrogen bonding, which is important for molecular recognition. smolecule.com

Computational Modeling of Reaction Pathways and Stability

Computational modeling is a valuable tool for investigating the reaction pathways and thermodynamic stability of molecules like this compound. DFT calculations can be used to determine the relative energies of reactants, transition states, and products, providing insights into the feasibility and mechanism of a chemical reaction.

For example, theoretical investigations into the oxidative coupling of carbazoles have shown that the reaction predominantly occurs at the 3 and 6-positions due to their high electron density. acs.org Computational studies can also predict the most stable isomers of protonated carbazole derivatives, which is crucial for understanding their reactivity in acidic environments. acs.org The chemical reactivity of this compound is largely governed by the nucleophilic amino groups, which can participate in reactions such as nucleophilic substitutions and cyclizations. smolecule.com The presence of the amino group at the 3-position, for instance, influences the reactivity at the C-2 and C-4 positions. researchgate.net

Polymerization and Advanced Materials Design Based on 3,6 Diamino 9 Ethylcarbazole Excluding Clinical/biological Applications

Electropolymerization Mechanisms and Resultant Film Formation

Electropolymerization is a key technique for depositing thin, uniform polymer films of poly(3,6-diamino-9-ethylcarbazole) (PDAEC) directly onto electrode surfaces. This method offers excellent control over film thickness and morphology.

The electropolymerization of DAEC proceeds via an oxidative coupling mechanism. wikipedia.org During this process, the monomer undergoes oxidation at the electrode surface, leading to the formation of radical cations. researchgate.net These highly reactive intermediates then couple with each other to form dimers, which are subsequently re-oxidized to continue the polymerization chain growth. The coupling predominantly occurs between the 3 and 6 positions of the carbazole (B46965) units, leading to the formation of a conjugated polymer backbone. scribd.com

The architecture and properties of the resulting PDAEC films can be precisely controlled by manipulating the electropolymerization conditions. Key parameters that can be adjusted include:

Monomer Concentration: The concentration of the DAEC monomer in the electrolyte solution affects the rate of polymerization and the final thickness of the polymer film.

Electrolyte Composition and pH: The choice of solvent and supporting electrolyte, as well as the pH of the solution, can influence the conductivity and morphology of the polymer film. For instance, electropolymerization is often carried out in a mixed solvent solution, such as ethanol (B145695) and an acetate (B1210297) buffer. nih.gov

Electrochemical Parameters: The applied potential or current, the scan rate in cyclic voltammetry, and the number of polymerization cycles are critical in determining the film's thickness, structure, and properties. nih.gov Optimization of these parameters is crucial for achieving desired film characteristics, such as high porosity and a large surface area, which are beneficial for sensing applications. nih.gov

Template-Assisted Polymerization: In the context of molecularly imprinted polymers (MIPs), a template molecule is included during the electropolymerization process. The polymer film forms around the template, and its subsequent removal creates specific recognition sites, tailoring the polymer's architecture for selective sensing. nih.govresearchgate.net The monomer-to-template ratio is a key factor in optimizing the performance of these imprinted films. nih.gov

By carefully controlling these factors, PDAEC films with specific thicknesses, morphologies, and functionalities can be reliably produced for various advanced material applications.

Conjugated Polymers for Optoelectronic and Advanced Sensing Platforms

The conjugated nature of the PDAEC backbone, arising from the alternating single and double bonds along the polymer chain, endows it with unique optical and electronic properties. These properties make it a promising material for optoelectronic devices and highly sensitive sensing platforms.

Carbazole derivatives, including DAEC, are well-regarded as building blocks for organic electronic materials, particularly for organic light-emitting diodes (OLEDs). tubitak.gov.trresearchgate.net The design of these materials leverages the inherent properties of the carbazole unit:

Hole-Transporting Capability: The electron-rich nature of the carbazole core provides good hole-transporting properties, which is essential for efficient OLED operation. researchgate.net

High Triplet Energy: DAEC and its polymers can possess a high triplet energy state (T1), which is a critical characteristic for host materials in phosphorescent OLEDs. A high T1 level prevents the back-transfer of energy from the phosphorescent guest emitter to the host, ensuring efficient light emission. smolecule.com

Charge-Transfer Complexes: DAEC can form charge-transfer complexes, a property that is beneficial for applications in organic electronics. researchgate.net

Structural Modification: The chemical reactivity of the amino groups allows for further modification of the polymer, enabling the fine-tuning of its electronic properties to meet the specific requirements of different layers within an OLED device, such as the emissive or charge-transport layers. nih.gov

These design principles guide the synthesis of DAEC-based polymers as effective components in the fabrication of efficient and stable OLEDs.

The synthesis of PDAEC-based molecularly imprinted polymers (MIPs) for sensing applications is a prime example of rational polymer design. The unique structural features of the DAEC monomer are harnessed to create highly selective and sensitive sensors.

The design and synthesis of these platforms involve:

Functional Monomer Selection: DAEC is an excellent functional monomer due to its ability to form specific interactions with a target analyte (template). The amino groups can participate in hydrogen bonding, while the aromatic carbazole structure allows for π-π stacking interactions. smolecule.com

Electropolymerization in the Presence of a Template: The polymer is synthesized directly on an electrode surface by electropolymerizing DAEC in a solution containing the template molecule. This process creates a polymer matrix with cavities that are complementary in size, shape, and chemical functionality to the template. nih.govresearchgate.net

Template Removal: After polymerization, the template is extracted, leaving behind specific recognition sites within the polymer film.

The performance of the resulting MIP sensor is highly dependent on the optimization of the synthesis conditions, such as the monomer-to-template ratio and the electropolymerization parameters, which influence the number and accessibility of the imprinted sites. nih.gov This approach has been successfully used to create ultrasensitive electrochemical sensors for various analytes. nih.govnih.gov

| Parameter | Influence on MIP Sensor Performance |

| Monomer/Template Ratio | Affects the number and quality of recognition sites. nih.gov |

| Electropolymerization Cycles | Controls the thickness of the imprinted polymer film. nih.gov |

| Incubation pH | Influences the binding interactions between the polymer and the template. nih.gov |

Supramolecular Chemistry and Host-Guest Interactions for Advanced Materials

The ability of DAEC and its derivatives to participate in supramolecular chemistry, particularly through host-guest interactions, opens up avenues for the creation of novel functional materials with dynamic and responsive properties.

Carbazole-containing molecules have been shown to form inclusion complexes with macrocyclic hosts like cucurbiturils (CBs). bilkent.edu.trresearchgate.net This encapsulation can significantly alter the photophysical properties of the carbazole guest. For instance, the fluorescence quantum yield of a guest molecule can be enhanced upon encapsulation, as the macrocyclic host can prevent aggregation-induced quenching. bilkent.edu.tr

In the context of DAEC-based materials, these host-guest interactions can be exploited to:

Control Molecular Assembly: The amino groups of DAEC can facilitate self-assembly into ordered structures like columnar liquid crystalline phases, which are of interest for creating materials with directional charge transport properties for applications in organic photovoltaics. smolecule.com

Develop Stimuli-Responsive Materials: The binding and release of guest molecules from a host can be triggered by external stimuli, leading to the development of "smart" materials that respond to changes in their environment.

Enhance Material Properties: Encapsulation can improve the solubility and stability of conjugated polymers, making them easier to process and more durable in device applications. bilkent.edu.tr

The study of supramolecular assemblies involving DAEC provides a powerful tool for the bottom-up design of advanced materials with precisely controlled structures and functions.

Functional Dye and Chromogen Development (Focus on Chemical Design and Principles)

This compound and its precursor, 3-amino-9-ethylcarbazole (B89807) (AEC), are important compounds in the development of functional dyes and chromogens. researchgate.netresearchgate.netepa.gov Their utility stems from their carbazole structure, which is a highly conjugated system with electron-donating nitrogen atoms, making them suitable for creating colored compounds and materials with specific electronic properties. researchgate.net The amino groups on the carbazole ring are key functional groups that can be chemically modified to tune the properties of the resulting dyes. researchgate.netsmolecule.com For instance, condensation of this compound with aromatic aldehydes produces Schiff bases, which can then be reduced to form benzylamine (B48309) derivatives. researchgate.netnih.gov These modifications are a route to novel chromogenic substrates with improved staining properties, such as enhanced sensitivity and adaptable solubility and color. researchgate.netnih.gov

The design of chemosensors based on this compound relies on its ability to generate a measurable signal upon interaction with a target analyte. nih.govmdpi.com The core principles involve molecular recognition and signal transduction. acs.org The carbazole framework and its amino groups are central to these functions. The amino groups at the 3 and 6 positions can act as hydrogen-bonding sites, while the aromatic carbazole backbone facilitates π-π stacking interactions, which are crucial for molecular recognition. smolecule.com

A key application is in molecularly imprinted polymers (MIPs). nih.govmdpi.com In this technique, poly(this compound) is used as a functional monomer to create a polymer matrix with cavities that are specifically shaped to recognize a target molecule, such as 17-β-estradiol. nih.gov The binding of the analyte into these imprinted sites causes a change in the electrochemical properties of the polymer, such as interfacial impedance, which can be measured. nih.govcsic.es This approach results in sensors with very high sensitivity and selectivity. nih.gov The performance of MIP sensors based on the this compound monomer has been shown to be superior to those using an unmodified carbazole monomer. nih.gov The design of these sensors can be further enhanced by integrating nanomaterials like reduced graphene oxide to improve conductivity and electron transfer. mdpi.com

This compound and its derivatives are effective chromogenic substrates for detecting the activity of peroxidase enzymes, particularly horseradish peroxidase (HRP). researchgate.netnih.gov HRP is a widely used enzyme label in various biochemical assays. google.comsigmaaldrich.com In the presence of hydrogen peroxide, HRP catalyzes the oxidation of a chromogenic substrate, producing a colored, often insoluble, product that allows for visual detection. sigmaaldrich.comcosmobio.co.jpnih.gov

Specifically, derivatives of this compound have been synthesized to act as improved chromogenic substrates. researchgate.net By attaching chelating N-benzyl moieties, the catalytic effect of metal ions can be harnessed in an intramolecular fashion, leading to a significant improvement in sensitivity. researchgate.net The reaction of 3-amino-9-ethylcarbazole (AEC) with HRP yields a red, insoluble end product. sigmaaldrich.comnih.gov The sensitivity of assays using these substrates can be compared to other chromogens. For instance, in one study comparing six HRP substrates, AEC was found to be less sensitive than others like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) and o-phenylenediamine (B120857) (OPD). researchgate.net However, the chemical modification of the basic AEC or this compound structure provides a pathway to tune the properties of the resulting chromogen for various applications, including adjusting the color and solubility of the reaction product. researchgate.netnih.gov

| Enzyme | Substrate | Product Color | Key Feature | Reference |

| Horseradish Peroxidase (HRP) | 3-Amino-9-ethylcarbazole (AEC) | Red | Insoluble, alcohol-soluble product | sigmaaldrich.com, nih.gov |

| Horseradish Peroxidase (HRP) | 3,6-bis-(arylmethyl)amino-9-ethyl-carbazole | Varies | Improved sensitivity via metal chelation | researchgate.net, nih.gov |

Integration into Porous Materials (e.g., Metal-Organic Polyhedra)

Carbazole-based ligands, such as those derived from carbazole-3,6-dicarboxylic acid, are valuable building blocks for the construction of porous materials like metal-organic frameworks (MOFs) and metal-organic polyhedra (MOPs). researchgate.net MOPs are discrete, cage-like molecular architectures formed by the coordination of metal ions with organic linkers. up.ac.za These structures are of interest due to their defined porosity and potential for applications in storage and catalysis. researchgate.neticn2.cat

The strategy involves using pre-synthesized and isolated MOPs as "supermolecular building blocks" (SBBs) to construct more complex, highly connected MOFs. icn2.catrsc.org For example, stable and symmetrical cuboctahedral MOPs based on rhodium(II) have been functionalized with polycarboxylate groups. icn2.cat These functionalized MOPs can then be reacted with secondary metal units, such as copper(II)-based paddlewheels, to link the polyhedra together into a stable, porous framework. icn2.cat This approach allows for the deliberate design of MOFs with specific topologies and preserves the cage-like cavities of the original MOPs within the final structure. icn2.cat The use of carbazole derivatives as the organic linkers is advantageous due to their rigidity and potential for functionalization, contributing to the stability and tailored properties of the resulting porous materials. researchgate.net

Advanced Concepts and Future Research Directions in 3,6 Diamino 9 Ethylcarbazole Chemistry

Rational Design of Next-Generation Carbazole-Based Materials with Tailored Functionalities

The rational design of materials derived from 3,6-diamino-9-ethylcarbazole hinges on the strategic modification of its molecular structure to fine-tune its electronic, optical, and thermal properties. The core principle involves treating the carbazole (B46965) unit as a central donor (D) and attaching various acceptor (A) or other donor groups to create sophisticated architectures like D-A, A-D-A, or D-D systems. nih.gov

The amino groups at the 3 and 6 positions are primary sites for chemical modification. researchgate.net By reacting these sites with different aromatic fragments, researchers can systematically alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is crucial for tailoring the material's band gap, which in turn dictates its absorption and emission characteristics. nih.gov For instance, the Ullmann amination or Buchwald-Hartwig reactions are employed to couple aryl groups to these amino positions, creating 3,6-di(arylamino)carbazoles with enhanced thermal stability and specific charge-transport properties for use in Organic Light Emitting Diodes (OLEDs). nih.gov

Another design strategy involves creating multipolar chromophores. By attaching acceptor groups through conjugated bridges to the 3,6-positions, two-dimensional A-π-D-π-A systems can be synthesized. researchgate.net This molecular architecture can enhance specific properties, such as third-order nonlinear optical (NLO) activity. The choice of the N-9 substituent, such as the ethyl group, also influences solubility and film-forming characteristics, which are critical for device fabrication. nih.gov

Computational methods, particularly Density Functional Theory (DFT), play a pivotal role in the rational design process. DFT calculations allow for the prediction of ground-state geometry and the distribution of frontier molecular orbital energy levels before synthesis, enabling a more targeted and efficient approach to discovering materials with desired functionalities. nih.gov

Integration with Emerging Technologies in Materials Science and Engineering

Derivatives of this compound are being integrated into a variety of cutting-edge technologies due to their favorable optoelectronic and electrochemical properties.

Organic Light Emitting Diodes (OLEDs): Carbazole derivatives are extensively studied for OLED applications. nih.gov Their high thermal stability, good charge carrier injection and transfer characteristics, and high triplet energies make them suitable as host materials for phosphorescent emitters, as hole-transporting layer materials, and as fluorescent emitters themselves. nih.govresearchgate.net For example, 3,6-di(arylamino)carbazoles have been successfully used as thermally activated delayed fluorescence (TADF) emitters in high-efficiency OLEDs. nih.gov

Perovskite Solar Cells (PSCs): In the field of photovoltaics, carbazole derivatives are being developed as hole transporting materials (HTMs). nih.gov Novel oxetane-functionalized derivatives incorporating 9-ethylcarbazol-3-yl substituents have been synthesized and tested in PSCs. These materials exhibit high thermal stability (up to 360 °C) and can form stable molecular glasses, which is advantageous for device longevity. nih.gov Their wide band gap helps in reducing optical losses within the solar cell. nih.gov

Sensors and Probes: The fluorescent properties of carbazole derivatives make them suitable for use as chemosensors. For example, a fluorescent probe based on a 3,6-imine-triphenylamine-(9-ethyl) carbazole structure was developed for the "turn-on" detection of aluminum ions (Al³⁺), demonstrating its potential application in environmental monitoring and biological imaging. researchgate.net

Redox Flow Batteries: Functionalized carbazoles are being explored as cathode materials for high-voltage non-aqueous organic redox flow batteries, highlighting their potential role in next-generation energy storage systems. mdpi.com

Methodological Advancements in Synthesis and Characterization of Carbazole Derivatives

Progress in the application of this compound is intrinsically linked to advancements in synthetic organic chemistry and material characterization techniques.

Synthesis: Modern synthetic methods allow for precise control over the structure of carbazole derivatives. Key reactions include:

Cross-Coupling Reactions: Improved Ullmann coupling and Buchwald-Hartwig amination reactions are standard methods for attaching aryl groups to the nitrogen atoms of the carbazole core (N-9) and the amino groups (C-3, C-6). tubitak.gov.trnih.gov

One-Pot and Multicomponent Reactions: Efficient one-pot strategies are being developed to synthesize complex carbazole structures from simple precursors. researchgate.netresearchgate.net These methods offer advantages in terms of atom economy and reduced synthesis time. For example, a one-pot three-component reaction has been used to create novel thiazolidin-4-ones from 3-amino-9-ethylcarbazole (B89807). researchgate.net

Condensation Reactions: Schiff base condensation by reacting the amino groups with aromatic aldehydes, followed by reduction, is a straightforward method to attach functional groups, such as chelating N-benzyl moieties, to the carbazole scaffold. nih.gov

Characterization: A suite of advanced analytical techniques is used to thoroughly characterize the synthesized materials:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for structural confirmation. mdpi.com UV-Visible absorption and photoluminescence spectroscopy are used to investigate the photophysical properties, such as absorption and emission wavelengths. nih.govresearchgate.net

Electrochemical Analysis: Cyclic Voltammetry (CV) is a critical technique for determining the electrochemical properties, including oxidation and reduction potentials. nih.gov This data is essential for understanding the HOMO/LUMO energy levels and assessing the material's suitability for electronic devices.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperatures (Tg) of the materials, which are crucial parameters for device stability and processing. nih.govnih.gov

The table below summarizes some key electrochemical data for carbazole derivatives.

| Compound/Derivative Functional Group | First Onset Oxidation Potential (V vs. Fc/Fc⁺) | Second Onset Oxidation Potential (V vs. Fc/Fc⁺) | Reversibility |

| 9-ethylcarbazolyl | 0.43 | 0.68 | Quasi-reversible |

| 4-(diphenylamino)phenyl | 0.38 | 0.86 | Quasi-reversible |

| Data sourced from cyclic voltammetry measurements. nih.gov |

Exploration of Novel Photophysical and Electrochemical Phenomena in this compound Systems

Research into this compound systems is uncovering unique photophysical and electrochemical behaviors that are key to their functionality. The electron-donating amino groups at the 3,6-positions significantly influence the electronic structure, leading to interesting phenomena upon excitation.

A key area of exploration is intramolecular charge transfer (ICT). In derivatives where an acceptor group (like a naphthyl group) is attached to the carbazole donor, photoexcitation can induce a transfer of charge from the carbazole moiety to the acceptor. researchgate.netkobe-u.ac.jp This ICT process is often associated with distinct photophysical effects:

Solvatofluorochromism: This is the phenomenon where the fluorescence emission color of a compound changes with the polarity of the solvent. ICT states are highly sensitive to the solvent environment, leading to significant shifts in emission spectra, a property that can be harnessed for sensing applications. researchgate.netkobe-u.ac.jp

Solvent-Dependent Quantum Yields: The efficiency of fluorescence (quantum yield) can also be heavily influenced by the solvent, another consequence of the ICT mechanism in the excited state. researchgate.netkobe-u.ac.jp

The electrochemical behavior of these systems is equally important. The oxidation process, typically involving the removal of an electron from the HOMO, is readily studied by cyclic voltammetry. For derivatives of 9-ethylcarbazole (B1664220), quasi-reversible oxidation processes are often observed. nih.gov The oxidation potential is a direct measure of the energy of the HOMO, and by modifying the substituents on the carbazole ring, this potential can be precisely tuned. For example, carbazole derivatives with dimethylamino groups at the 3- and 6-positions have been shown to have a very high reducing capability in their excited state, enabling them to act as potent photosensitizers for chemical reductions under visible light. kobe-u.ac.jp

The table below presents selected photophysical properties of functionalized oxetane (B1205548) derivatives containing carbazole substituents.

| Carbazole Substituent | Absorption Max (λmax, nm) in Dichloromethane | Emission Max (λem, nm) in Dichloromethane | Photoluminescence Quantum Yield (ΦF, %) in Film |

| 1-naphtyl | ~273-300 | 365 | 87 |

| 9-ethylcarbazol-3-yl | ~273-300 | 367 | 4 |

| 4-(diphenylamino)phenyl | ~325 | 455 | 20 |

| Data shows the effect of different carbazole substituents on key photophysical properties. nih.gov |

常见问题

Q. Advanced

- Imprinting Mechanism : Hydrogen bonding and π-π interactions between the polymer and analyte (e.g., 17β-estradiol) create selective cavities. Electrochemical impedance spectroscopy (EIS) monitors binding-induced changes in interfacial resistance .

- Sensor Architecture : A poly(this compound)/GCE configuration achieves an ultralow detection limit (LOD) of 0.36 aM in buffer, with a linear range of 1 aM–10 μM . Graphene oxide or nanocomposite integration further enhances conductivity and surface area .

How can researchers address discrepancies in sensor performance between controlled buffers and biological samples?

Advanced

While MIP sensors achieve attomolar (aM) detection in buffer, performance degrades in complex matrices like human serum (nanomolar sensitivity) due to:

- Matrix Effects : Proteins or lipids foul sensor surfaces, necessitating anti-fouling coatings (e.g., zwitterionic polymers) .

- Optimization : Sample pre-treatment (e.g., dilution or filtration) and signal normalization (e.g., internal reference electrodes) mitigate interference. Cross-linking density adjustments improve MIP stability in biological fluids .

What role do DFT studies play in optimizing this compound-based materials?

Advanced

DFT simulations elucidate structure-property relationships critical for applications:

- Electronic Properties : Predict charge-transfer efficiency in conductive polymers, guiding doping strategies for enhanced sensor signal-to-noise ratios .

- Interaction Modeling : Simulate analyte-polymer binding energies to refine MIP design (e.g., optimizing functional monomers for specific analytes) .

How are electrochemical techniques used to evaluate the conductive properties of poly(this compound)?

Q. Basic

- Cyclic Voltammetry (CV) : Assesses redox behavior and polymerization efficiency. Peaks at specific potentials indicate monomer oxidation and polymer growth .

- Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance (Rct), which correlates with analyte binding in MIP sensors. Lower Rct indicates higher conductivity .

What methods improve the reusability and long-term stability of this compound-based sensors?

Q. Advanced

- Regeneration Protocols : Sensor surfaces are regenerated using solvent washing (e.g., methanol/acetic acid mixtures) to remove bound analytes without damaging MIP cavities .

- Stability Testing : Accelerated aging studies (e.g., repeated CV cycles or exposure to extreme pH) evaluate polymer durability. Encapsulation in protective matrices (e.g., silica) extends operational lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。